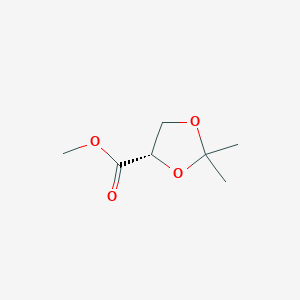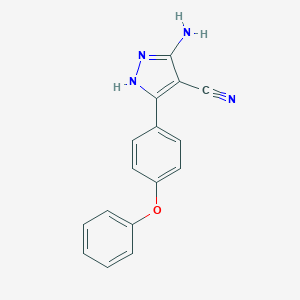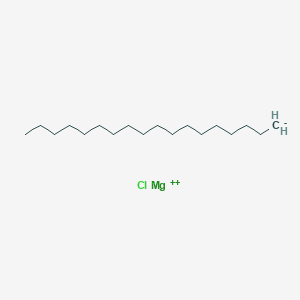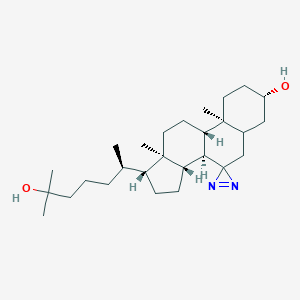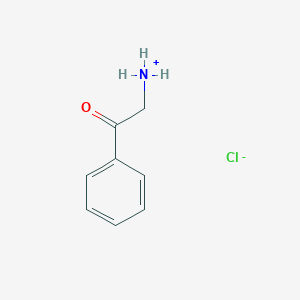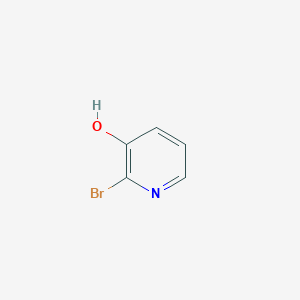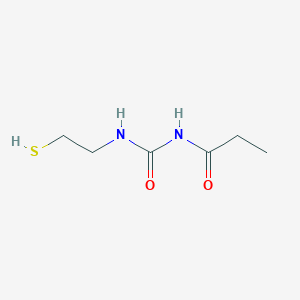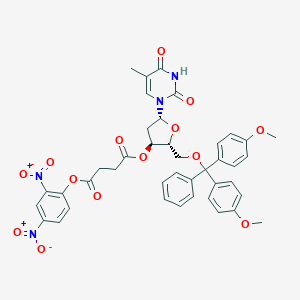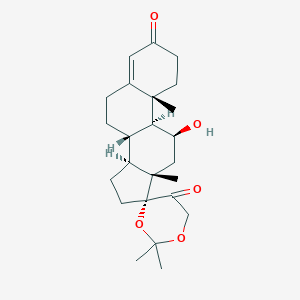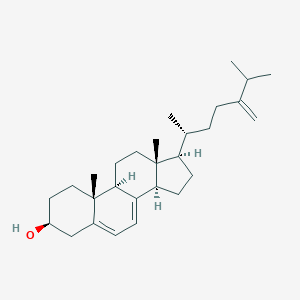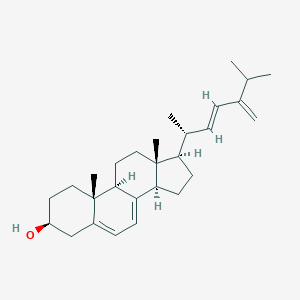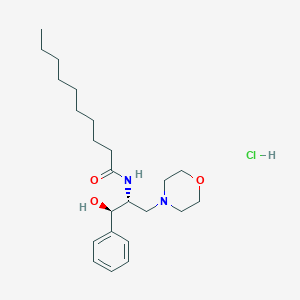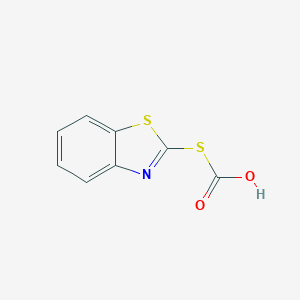
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, also known as BT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BT is a heterocyclic compound that contains a thiazole ring and a thiocarbonyl group. In
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Effets Biochimiques Et Physiologiques
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have a range of biochemical and physiological effects. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to inhibit cell growth and disrupt cellular processes. In animal studies, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have low toxicity and no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, including its high purity, stability, and low cost. However, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate's potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand the mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate and its potential for use in medicine and agriculture.
Conclusion
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, or S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have anticancer, antimicrobial, antifungal, and insecticidal properties. While S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, it also has some limitations. Future research on S-1,3-Benzothiazol-2-yl hydrogen carbonothioate should focus on developing more efficient synthesis methods, investigating its potential applications in other fields, and further understanding its mechanism of action.
Méthodes De Synthèse
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate can be synthesized through a variety of methods, including the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid. These methods have been reported to yield high purity and good yields of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate.
Applications De Recherche Scientifique
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have anticancer and antimicrobial properties. In agriculture, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have antifungal and insecticidal properties. In material science, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been used as a building block for the synthesis of organic semiconductors.
Propriétés
Numéro CAS |
112923-20-3 |
|---|---|
Nom du produit |
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate |
Formule moléculaire |
C8H5NO2S2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylsulfanylformic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)13-7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) |
Clé InChI |
XHXLYXHYWOQCNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
Synonymes |
Carbonothioic acid, S-2-benzothiazolyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



